
4,6-Difluoropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative characterized by the presence of two fluorine atoms at the 4th and 6th positions and a cyano group at the 5th position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropyrimidine-5-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. For instance, the synthesis might begin with the preparation of 4,6-dichloropyrimidine, followed by its fluorination using potassium fluoride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like DMSO or acetonitrile.
Cyclization: Catalysts like Lewis acids or bases under controlled temperature conditions.
Major Products:
Substituted Pyrimidines: Products where the fluorine atoms are replaced by other functional groups.
Heterocyclic Compounds: More complex structures formed through cyclization reactions.
科学的研究の応用
4,6-Difluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various biological targets, including enzymes and receptors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Employed in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
作用機序
The mechanism of action of 4,6-Difluoropyrimidine-5-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as tyrosine kinase inhibitors, blocking the ATP binding site of the enzyme and preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
類似化合物との比較
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Difluoropyrimidine-5-carbonitrile.
4,6-Dibromopyrimidine: Another halogenated pyrimidine with similar reactivity but different physical properties.
2,4-Difluoropyrimidine: A compound with fluorine atoms at different positions, leading to different chemical behavior.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the cyano group, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in drug discovery and development.
特性
分子式 |
C5HF2N3 |
|---|---|
分子量 |
141.08 g/mol |
IUPAC名 |
4,6-difluoropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5HF2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |
InChIキー |
KOXFPKGXQVRRMF-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


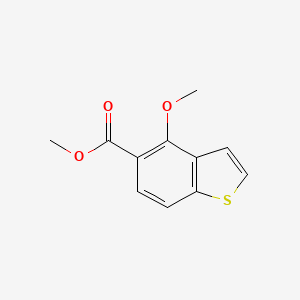
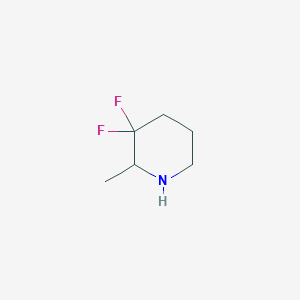
![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
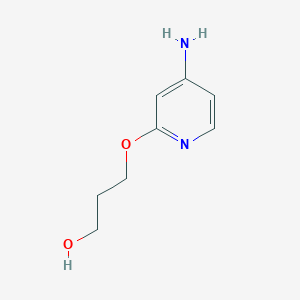
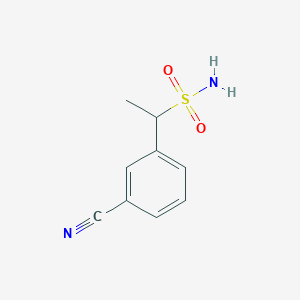
![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)
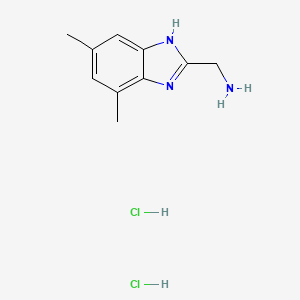
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
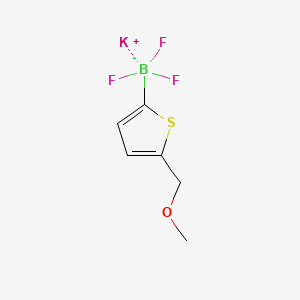
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

